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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-1-benzofuran

Cat. No.: B2388976

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)-1-benzofuran

Abstract

2-(4-Nitrophenyl)-1-benzofuran is a heterocyclic compound of significant interest in chemical
biology and materials science. As a derivative of the benzofuran scaffold, a privileged structure
in medicinal chemistry, it serves not only as a building block for more complex molecules but
also possesses unique photophysical properties.[1][2] This guide provides a comprehensive
technical overview of 2-(4-Nitrophenyl)-1-benzofuran, detailing its physicochemical
properties, synthesis, spectroscopic signature, chemical reactivity, and key applications.
Particular emphasis is placed on its role as a two-photon active chromophore, a property that
positions it as a valuable tool for advanced biological research.[3] This document is intended
for researchers, chemists, and drug development professionals seeking a detailed
understanding of this compound's chemical behavior and potential.

Molecular Structure and Physicochemical
Properties

2-(4-Nitrophenyl)-1-benzofuran, also referred to as 2-(4-nitrophenyl)benzofuran (NPBF),
consists of a central benzofuran ring system substituted at the 2-position with a 4-nitrophenyl
group. This substitution pattern, featuring an electron-rich heterocyclic core and an electron-
deficient aromatic substituent, dictates its chemical and photophysical characteristics.
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The key physicochemical and computed properties of 2-(4-Nitrophenyl)-1-benzofuran are

summarized in the table below.

Property Value Source
Molecular Formula C14HoNOs3 [4]
Molecular Weight 239.23 g/mol [4][5]
Exact Mass 239.058243 g/mol [6]
CAS Number 787-64-4 [71[8]
Appearance Orange solid [6]
Melting Point 182.0-184.0 °C [6]
Insoluble in water; miscible
Solubility with ethanol, benzene, and 9]
ether.
Topological Polar Surface Area 59 A2 [10]
XLogP3-AA 3.8 [10]

Synthesis and Purification

The synthesis of 2-arylbenzofurans can be achieved through various strategies, including

palladium-catalyzed cross-coupling reactions and intramolecular cyclizations.[11][12] A robust

and modern approach for synthesizing 2-(4-Nitrophenyl)-1-benzofuran involves the oxidative

cyclization of a 2-hydroxystilbene precursor. This method is favored for its efficiency and good

yields.[12]

Experimental Protocol: Synthesis via Oxidative

Cyclization

This two-step protocol outlines a representative synthesis. The initial step involves a Wittig or

Horner-Wadsworth-Emmons reaction to form the stilbene intermediate, followed by an iodine-

mediated cyclization.
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Step 1: Synthesis of (E)-2-(4-nitrostyryl)phenol (Stilbene Intermediate)

» To a stirred solution of salicylaldehyde (1.0 eq) and (4-nitrobenzyl)triphenylphosphonium
bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF), add a strong base such as potassium
tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl)
solution and extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the target
stilbene.

Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double
bonds. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to
deprotonate the phosphonium salt, generating the ylide intermediate without competing side
reactions with the aldehyde.

Step 2: Oxidative Cyclization to 2-(4-Nitrophenyl)-1-benzofuran

» Dissolve the synthesized (E)-2-(4-nitrostyryl)phenol (1.0 eq) in a suitable solvent such as
Dimethyl sulfoxide (DMSO).

o Add molecular iodine (I2) (2.0 eq) to the solution.

e Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring by TLC.

 After cooling to room temperature, dilute the mixture with water and add a saturated
agueous solution of sodium thiosulfate (Na2S20s3) to quench the excess iodine.

o Extract the product with ethyl acetate (3x).
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» Wash the combined organic layers with brine, dry over anhydrous Na>SOa4, and concentrate
in vacuo.

» Purify the resulting solid by recrystallization from a solvent system like ethanol to afford pure
2-(4-Nitrophenyl)-1-benzofuran as an orange solid.[6]

Causality: Molecular iodine acts as an oxidizing agent to facilitate the intramolecular
electrophilic cyclization of the phenol onto the alkene. The elevated temperature provides the
necessary activation energy for the reaction to proceed efficiently.

Synthesis Workflow Diagram
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Step 1: Stilbene Formation (Wittig Reaction)
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Caption: Synthetic pathway for 2-(4-Nitrophenyl)-1-benzofuran.
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Spectroscopic Characterization

Unambiguous structural confirmation of 2-(4-Nitrophenyl)-1-benzofuran relies on a
combination of spectroscopic techniques. Each method provides unique information about the
molecule's connectivity and functional groups.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the proton environment. The
chemical shifts for 2-(4-Nitrophenyl)-1-benzofuran in CDCIs are consistent with its aromatic
structure.[13]

. Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
ppm (9) Hz
H-3 (Benzofuran) 7.25 s
H-4, H-5, H-6, H-7
7.30-7.65 m
(Benzofuran)
H-2', H-6'
_ 8.00 d 8.7
(Nitrophenyl)
H-3', H-5'
_ 7.73 d 8.7
(Nitrophenyl)

Interpretation: The singlet at ~7.25 ppm is characteristic of the lone proton at the C3 position of
the furan ring. The protons of the fused benzene ring appear as a complex multiplet. The
protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted
benzene ring, with the protons ortho to the nitro group being the most deshielded.[13]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number and electronic environment of all carbon atoms in
the molecule.[5]
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Carbon Assignment Chemical Shift (6) ppm
Benzofuran (C4, C5, C6, C7) 111.4,121.7, 123.4,124.7, 129.2
Nitrophenyl (C2', C3', C5', C6) 124.3, 126.2

Quaternary Carbons 105.1, 135.8, 147.2, 154.9, 155.8

Interpretation: The spectrum shows 14 distinct carbon signals as expected. The signals for the
carbons attached to the electronegative oxygen and nitro groups appear downfield.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[14]

Wavenumber (cm~?) Assignment
1595, 1450-1500 C=C Aromatic ring stretching
Asymmetric and Symmetric N-O stretching
1510, 1340
(NO2)
1250 Asymmetric C-O-C stretching (furan ether)
1050 Symmetric C-O-C stretching
850 C-H out-of-plane bending (1,4-disubstituted ring)

Interpretation: The strong absorption bands around 1510 cm~t and 1340 cm~1 are definitive
proof of the nitro group's presence. The bands for the aromatic C=C and ether C-O-C linkages
confirm the benzofuran core.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound.

e Molecular lon (M+): m/z = 239.0582 (Exact Mass)[6]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://dev.spectrabase.com/spectrum/3oGZZ7gWwWe
https://www.researchgate.net/publication/306959939_Analysis_of_the_structure_and_the_FT-IR_and_Raman_spectra_of_2-4-nitrophenyl-4H-31-benzoxazin-4-one_Comparisons_with_the_chlorinated_and_methylated_derivatives
https://dev.spectrabase.com/spectrum/JoBd5PkoKA5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2388976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Key Fragmentation: Under electron ionization (El), the molecular ion is typically prominent.
Common fragmentation pathways would involve the loss of the nitro group (NOz, 46 Da) or
nitric oxide (NO, 30 Da), leading to fragment ions at m/z = 193 and m/z = 209, respectively.
Further fragmentation of the benzofuran core can also be observed.

Spectroscopic Analysis Workflow

Synthesized Product

Check MW Map C-H Framework \ldentify Functional Groups

[Mass Spectrometry (MS)] [NMR(ipZCI£g§COpg GTIR Spectroscopya

Purity & Structural Datag

Data Consistent?

Structure Confirmed

Click to download full resolution via product page
Caption: Workflow for spectroscopic characterization.

Chemical Reactivity

The reactivity of 2-(4-Nitrophenyl)-1-benzofuran is governed by the interplay between the
electron-rich benzofuran heterocycle and the strongly electron-withdrawing 4-nitrophenyl
substituent.

Reactivity of the Benzofuran Core
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The benzofuran ring system is generally susceptible to electrophilic attack.[16] However, with
the C2 position occupied, electrophilic substitutions such as Friedel-Crafts acylation or
halogenation are directed towards the fused benzene ring, typically at the C5 or C7 positions.
The overall reactivity of the ring is somewhat diminished by the deactivating effect of the
nitrophenyl group.

Reactivity of the 4-Nitrophenyl Group

» Nucleophilic Aromatic Substitution (SnAr): The nitro group strongly activates the phenyl ring
towards nucleophilic attack, particularly at the positions ortho and para to it. While the para
position is blocked by the benzofuran moiety, this activation is a key handle for potential
derivatization if other leaving groups were present on the ring.

o Reduction of the Nitro Group: The most synthetically useful transformation is the reduction of
the nitro group to an amine. This reaction dramatically alters the electronic properties of the
molecule and provides a versatile intermediate for further functionalization, such as amide or
sulfonamide formation. This is a cornerstone strategy in drug discovery for building libraries
of analogues.

o Typical Conditions:
= Tin(ll) chloride (SnCl2) in concentrated hydrochloric acid (HCI).

» Catalytic hydrogenation (Hz gas) with a palladium-on-carbon catalyst (Pd/C) in ethanol
or ethyl acetate.

Reactivity Overview Diagram

Reaction Types

[Electrophilic Attack Key Reactivity Sites of 2-(4-Nitrophenyl)-1-benzofuran

(on benzo ring)  Site 1 |
D

: : Site 2
Nitro Group Reduction -— |
(NO2 - NH2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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